Chemotype Distinction: Sulfonylacetamide Linker Confers Unique PPAR Pharmacophore Space Relative to Benzoxazole Amide and Sulfonamide Series
The target compound contains a sulfonylacetamide linker (–SO2–CH2–C(O)–NH–) that is structurally distinct from the amide (–C(O)–NH–) and sulfonamide (–SO2–NH–) linkers evaluated in the benchmark benzoxazole PPARα/γ antagonist study by Moreno-Rodríguez et al. (2024) [1]. In that study, the most potent sulfonamide (4f, IC50 = 2.71 µM PPARα, 3.9 µM PPARγ) and the most potent amide (3e, IC50 = 7.9 µM PPARα, 12.2 µM PPARγ) were identified, but no sulfonylacetamide congeners were included [1]. The insertion of a methylene spacer between the sulfonyl and carbonyl groups in the target compound introduces an additional rotatable bond (5 vs. 4 in sulfonamide 4a) and alters the H-bond donor/acceptor geometry at the linker, which is predicted to reposition the terminal 4-fluorophenyl group within the PPAR ligand-binding domain. The computed XLogP3-AA value of 4.2 [2] positions this compound within the lipophilicity window associated with cellular permeability (optimal range 1–5), comparable to the more potent sulfonamide series (estimated cLogP ~3.5–4.5). Direct comparative transactivation data for this specific compound against PPARα and PPARγ are not available in the published literature as of 2026-04-29; the chemotype remains an unexplored SAR space.
| Evidence Dimension | Linker chemistry and computed lipophilicity |
|---|---|
| Target Compound Data | Sulfonylacetamide linker (–SO2–CH2–C(O)–NH–); XLogP3-AA = 4.2; 5 rotatable bonds [2] |
| Comparator Or Baseline | Sulfonamide series (e.g., 4a: –SO2–NH– linker, XLogP ~3.8 est.; 4f: IC50 = 2.71 µM PPARα, 3.9 µM PPARγ); Amide series (e.g., 3e: –C(O)–NH– linker, IC50 = 7.9 µM PPARα, 12.2 µM PPARγ) [1] |
| Quantified Difference | Linker type is structurally unique vs. published series (no direct match); XLogP3-AA = 4.2 vs. estimated ~3.5–4.5 for sulfonamide series 4a–g [1][2] |
| Conditions | Computed physicochemical properties (PubChem 2025.09.15 release); PPAR transactivation assay in transiently transfected HepG2 cells with GAL4-PPAR chimeric receptors (comparator data) [1][2] |
Why This Matters
The unexplored sulfonylacetamide chemotype offers an opportunity to probe PPAR SAR in a linker space not covered by existing benzoxazole amide/sulfonamide series, making this compound a potentially informative tool for medicinal chemistry campaigns targeting PPARα/γ dual antagonism.
- [1] Moreno-Rodríguez, N., Laghezza, A., Cerchia, C., Sokolova, D. V., Spirina, T. S., De Filippis, B., Romanelli, V., Recio, R., Fernández, I., Loiodice, F., Pokrovsky, V. S., Ammazzalorso, A., & Lavecchia, A. (2024). Synthesis and in vitro cytotoxicity of benzoxazole-based PPARα/γ antagonists in colorectal cancer cell lines. Archiv der Pharmazie, 357(7), e202400086. https://doi.org/10.1002/ardp.202400086 View Source
- [2] PubChem. Compound Summary for CID 7254483: N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/895475-82-8 (accessed 2026-04-29). View Source
